4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-fluoro benzyl group attached to a piperazine ring, which is further esterified with tert-butyl carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Bromination and Fluorination: The starting material, benzyl bromide, undergoes bromination and fluorination to introduce the bromo-fluoro substituents.
Piperazine Formation: The bromo-fluoro benzyl compound is then reacted with piperazine to form the piperazine ring.
Esterification: Finally, the piperazine derivative is esterified with tert-butyl carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce certain functional groups.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.
Reduction: Reduced products may include alkanes or amines.
Substitution: Substituted products can vary widely based on the reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets and pathways. The bromo-fluoro benzyl group can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzyl bromide: A substituted benzyl bromide used in similar synthetic applications.
Indole derivatives: These compounds share structural similarities and have various biological activities.
Properties
IUPAC Name |
tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17/h4-5,10H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJZADOILVNNPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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